N-(4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its structure features a pyrazolo[3,4-b]pyridine core substituted with:
- A 1,3-dimethyl group on the pyrazole ring.
- A propan-2-yl (isopropyl) group at position 4.
- A 4-methoxyphenylcarboxamide moiety at position 2.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazolopyridine derivatives, which are often explored as kinase inhibitors, anti-inflammatory agents, or anticancer candidates .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-11(2)16-10-15(17-12(3)22-23(4)18(17)21-16)19(24)20-13-6-8-14(25-5)9-7-13/h6-11H,1-5H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWATYCQQRNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium, followed by further treatment with P2S5 in anhydrous toluene to afford the corresponding carbothioamide . Another approach includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid, nucleophilic substitution with trimethylsilyl cyanide, and finally, reaction with sodium and ammonium chloride in ethanol solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Parameters | Details |
|---|---|
| Reagents | 6M HCl (acidic) or 40% NaOH (basic) |
| Temperature | 80–100°C |
| Time | 4–8 hours |
| Mechanism | Nucleophilic attack on the carbonyl carbon, followed by bond cleavage |
| Product | 1,3-Dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Yield | 72–85% under optimized conditions |
Research Findings :
-
Basic hydrolysis (NaOH) proceeds faster but risks side reactions with electron-deficient aromatic rings.
-
Acidic conditions (HCl) minimize ring degradation but require longer reaction times.
Oxidation of the Isopropyl Group
The propan-2-yl substituent at position 6 is oxidized to a ketone.
| Reaction Parameters | Details |
|---|---|
| Reagents | KMnO₄ in H₂SO₄ (acidic) |
| Solvent | Water/Acetone (1:1) |
| Temperature | 0–5°C (controlled to prevent over-oxidation) |
| Product | 6-Acetyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
| Yield | 63% |
Mechanistic Insight :
-
Mn(VII) in KMnO₄ abstracts a hydrogen from the isopropyl group, forming a radical intermediate that rearranges to a ketone.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes nitration at position 5 due to electron-donating methyl groups.
| Reaction Parameters | Details |
|---|---|
| Reagents | HNO₃/H₂SO₄ (1:3 ratio) |
| Temperature | 25°C |
| Time | 2 hours |
| Product | 5-Nitro-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
| Regioselectivity | Position 5 favored due to methyl group activation |
Key Data :
-
Nitration proceeds with 78% yield under mild conditions.
-
The methoxyphenyl group remains inert due to steric hindrance.
Nucleophilic Aromatic Substitution (NAS)
Chlorine or amine groups replace the methoxy group under radical conditions.
Mechanism :
-
FeCl₃ generates Cl⁺ radicals that attack the methoxy-substituted phenyl ring .
-
Copper catalysis facilitates amination via a single-electron transfer pathway .
Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine core undergoes ring opening under strong acids.
| Reaction Parameters | Details |
|---|---|
| Reagents | Concentrated H₂SO₄ |
| Temperature | 150°C |
| Product | Linear diamine intermediate |
| Application | Precursor for synthesizing fused polycyclic compounds |
Limitations :
-
Low selectivity due to multiple reactive sites in the heterocycle.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Primary Site | Catalyst Dependence |
|---|---|---|---|
| Amide Hydrolysis | Fast | Carboxamide | Acid/Base |
| Isopropyl Oxidation | Moderate | C-6 substituent | KMnO₄ |
| EAS (Nitration) | Fast | Pyridine C-5 | H₂SO₄ |
| NAS (Chlorination) | Slow | Methoxyphenyl ring | FeCl₃ |
| Ring Opening | Very Slow | Pyridine N | H₂SO₄ |
Mechanistic Considerations
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the pyridine ring.
-
NAS Selectivity : Governed by the electron-withdrawing carboxamide group, which directs substitution to the para position of the methoxyphenyl ring .
-
Ring Stability : The pyrazolo[3,4-b]pyridine core resists ring-opening unless exposed to prolonged acidic conditions.
Scientific Research Applications
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the methoxy group and the carboxamide moiety enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo-pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Molecular Cancer Therapeutics demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazolo derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
Case Study:
In a study on rheumatoid arthritis models, administration of a similar pyrazolo compound resulted in reduced inflammation markers and improved joint function .
Neuroprotective Potential
Neuroprotection is another promising application area. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study:
Research published in Neuroscience Letters found that pyrazolo compounds could significantly reduce neurodegeneration in models of Alzheimer's disease by inhibiting tau protein aggregation .
Antimicrobial Properties
The antimicrobial activity of this compound class has also been explored. Pyrazolo derivatives have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotic therapies.
Case Study:
A recent investigation demonstrated that a closely related compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain kinases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in targeting VEGFR-2 and PDGF-β receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Impact
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Findings from Comparative Studies
Substituent Position and Activity :
- The 4-methoxyphenyl group in the target compound likely provides moderate electron-donating effects, enhancing interactions with hydrophobic enzyme pockets. In contrast, the 3,5-dimethoxyphenyl analog () shows higher binding affinity due to increased steric bulk and electron density .
- Tetrahydrothiophene-1,1-dioxide substituents (e.g., in and ) improve aqueous solubility and metabolic stability, making these analogs more viable for drug development .
Biological Activity: Compounds with indole or benzyl groups ( and ) exhibit dual anticancer and anti-inflammatory effects, likely due to multitarget kinase inhibition .
Synthetic Challenges :
- The target compound’s synthesis likely follows multi-step routes similar to and , requiring regioselective coupling and carboxamide formation. Catalysts like palladium (used in ) may optimize yields .
Biological Activity
N-(4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-tubercular effects, and mechanisms of action.
Chemical Structure
The compound features a pyrazolo[3,4-b]pyridine core, which has been associated with various biological activities. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | Induces apoptosis and cell cycle arrest |
| HCT-116 | 0.03 | Inhibition of CDK9 activity |
| A549 | 0.46 | Autophagy induction without apoptosis |
Case Studies
- MCF-7 and HCT-116 Cell Lines : The compound demonstrated significant growth inhibition with an IC50 value of 0.01 µM against MCF-7 cells, indicating potent anticancer properties. The mechanism involves inducing apoptosis and arresting the cell cycle, which is critical for cancer treatment.
- A549 Cell Line : Exhibiting an IC50 value of 0.46 µM, the compound promoted autophagy in A549 cells, suggesting a dual mechanism where it can induce both apoptosis and autophagy depending on the cellular context .
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular properties. In a study examining various derivatives for activity against Mycobacterium tuberculosis, several compounds exhibited significant inhibitory effects:
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
These results indicate that modifications to the pyrazolo[3,4-b]pyridine structure can enhance anti-tubercular activity while maintaining low cytotoxicity towards human cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of CDK9 : The compound inhibits cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription regulation. This leads to decreased expression of anti-apoptotic proteins like Mcl-1, promoting cell death in cancer cells .
- Autophagic Pathways : In certain cancer cell lines, the compound triggers autophagy—a process that can lead to cell death or survival depending on the context—thus showcasing its multifaceted role in cellular responses to stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodology : A multi-step synthesis approach is recommended, starting with condensation of substituted pyridine precursors followed by cyclization. For example, highlights the use of 4-chlorobenzaldehyde and 2-aminopyridine derivatives in analogous pyrazolo-pyridine syntheses. Optimize temperature (e.g., 80–120°C) and catalysts (e.g., Pd/C for hydrogenation) to enhance regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
- HPLC : Confirm purity (>98%) using a C18 column with acetonitrile/water mobile phase .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in for related heterocycles .
Q. How can researchers mitigate challenges in solubility during biological assays?
- Methodology : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. notes that pyrazolo-pyridine derivatives often require solubilization aids due to hydrophobic substituents (e.g., isopropyl groups) .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to kinase targets (e.g., JAK2 or EGFR)?
- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (generated from SMILES/InChI in ) and target kinase PDB files. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor interactions .
Q. How do steric and electronic effects of the 4-methoxyphenyl and isopropyl groups influence bioactivity?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing methoxy with nitro or methyl groups) and compare IC₅₀ values in enzyme inhibition assays. suggests that electron-donating groups (e.g., methoxy) enhance π-π stacking in kinase binding pockets .
Q. What experimental designs are suitable for resolving contradictory data in SAR studies?
- Methodology : Use a factorial design approach to systematically vary substituents (e.g., pyridine ring methylation, carboxamide modifications). Apply statistical tools (ANOVA) to identify significant contributors to activity. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Q. How can researchers leverage X-ray crystallography to elucidate metabolic stability mechanisms?
- Methodology : Co-crystallize the compound with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots. ’s structural analysis of similar heterocycles demonstrates how bulky substituents (e.g., isopropyl) hinder enzyme access .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
